molecular formula C9H7FO3 B1526111 7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 1354951-91-9

7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No. B1526111
CAS RN: 1354951-91-9
M. Wt: 182.15 g/mol
InChI Key: SWXYQTMGNFNTDC-UHFFFAOYSA-N
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Description

“7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid” is a chemical compound with the molecular formula C9H7FO3 and a molecular weight of 182.15 . It is used as a starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which have potential anticancer properties .


Molecular Structure Analysis

The InChI code for “7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid” is 1S/C9H7FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12) . This indicates the presence of a benzofuran ring with a carboxylic acid group at the 2-position and a fluorine atom at the 7-position.


Physical And Chemical Properties Analysis

“7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid” is a powder at room temperature . It has a density of 1.347±0.06 g/cm3 (Predicted), a melting point of 116-118°C, a boiling point of 340.5±31.0 °C (Predicted), and a flash point of 144.317°C .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, such as 7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, have shown promising anticancer properties. Studies have reported significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These compounds are being explored for their potential as target therapy agents with minimal side effects.

Anti-Tumor and Anti-Inflammatory Applications

Some benzofuran derivatives are being studied as novel modifiers of allergic and inflammatory responses. They have shown potential in acting as inhibitors of retinoic acid-metabolizing enzymes, which could be beneficial in treating skin diseases and cancer .

In Vivo Anticancer Testing

Further research involving in vivo testing using murine lung cancer models has demonstrated significant anticancer activity by reducing the growth of metastatic lesions in the lungs without affecting body weight or vital organ size .

Drug Prospects

The relationship between the bioactivities and structures of benzofuran derivatives is a subject of ongoing research. These compounds are being evaluated for their drug prospects due to their varied biological activities .

Natural Product Synthesis

The synthesis of natural products containing benzofuran rings is an active area of research. Newly isolated natural products with complex structures that include benzofuran are being characterized and screened for biological activities .

Safety and Hazards

The safety information for “7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid” indicates that it is harmful if swallowed and can cause skin and eye irritation . It is recommended to wear protective gloves and eyewear when handling this compound .

Future Directions

The future directions for “7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid” could involve further exploration of its potential anticancer properties . Additionally, the development of new synthesis methods and the study of its reactivity could also be areas of future research .

properties

IUPAC Name

7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXYQTMGNFNTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
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7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
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7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Reactant of Route 4
7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Reactant of Route 5
7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Reactant of Route 6
7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid

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